![molecular formula C18H17N3O2 B5537682 ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the reaction of ethyl cyanoester with benzylmagnesium chloride, followed by cyclization in sulfuric acid, to create heterocyclic systems containing a benzoquinazoline fragment (Grigoryan, 2018). Another approach utilized ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate synthesized from a Grignard reagent, leading to benzo[h]quinazolines among other derivatives (Grigoryan et al., 2011).

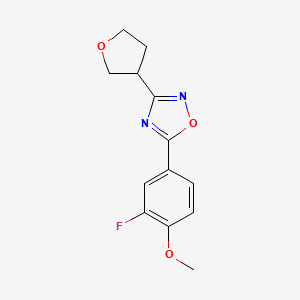

Molecular Structure Analysis

The molecular structure of compounds related to “Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” was characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, and (13)C NMR, alongside X-ray diffraction. Theoretical vibrational frequencies and geometric parameters were calculated, showing good agreement with experimental data, which helps in understanding the molecular structure and electronic properties of such compounds (Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) with various amines produced derivatives leading to pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, showcasing the compound's reactivity towards forming complex heterocyclic systems (Kurihara et al., 1980).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can be deduced from the detailed molecular structure analysis. However, specific studies focusing on the physical properties of “Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” were not found in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of similar compounds, have been explored through various synthesis methods and reactions. For instance, the domino synthesis approach for creating methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates demonstrates the compound's versatility in chemical transformations (Fathalla & Pazdera, 2018).

Applications De Recherche Scientifique

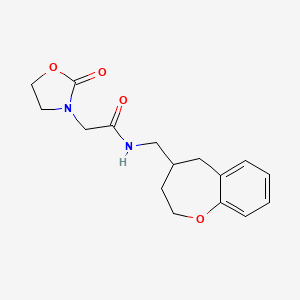

Domino Synthesis and Derivative Applications

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate and its derivatives have been utilized in domino synthesis processes, leading to the production of quinazoline thiourea derivatives. These derivatives are synthesized through the reaction of various amino acid esters with imidoylisothiocyanates, showcasing the compound's utility in facilitating efficient, high-yield chemical synthesis under mild conditions. This application underscores the versatility of ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate in chemical synthesis and the potential for producing a wide array of biologically active compounds (Fathalla & Pazdera, 2018).

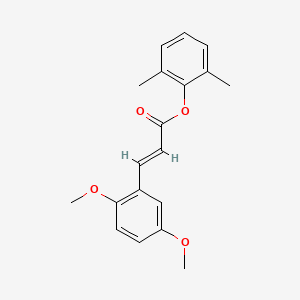

Synthesis and Biological Activity

The synthesis of new 3(4H)-quinazolinone derivatives from quinazolinylbenzoic acid highlights another application of these compounds. Through various chemical reactions, a series of heterocyclic systems have been synthesized, demonstrating significant antibacterial and antifungal activities. This research avenue is particularly noteworthy for its contribution to the development of new antimicrobial agents, showcasing the compound's role in medicinal chemistry and pharmaceutical research (El-Shenawy, 2017).

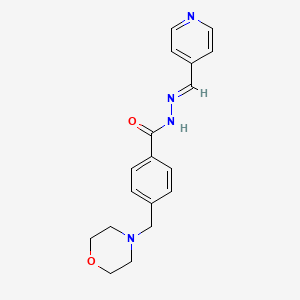

Anticonvulsant and Antitumor Properties

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate derivatives have been explored for their potential anticonvulsant and antitumor activities. For instance, derivatives synthesized for anticonvulsant activity testing via the maximal electroshock method indicate the compound's potential in developing new treatments for convulsive disorders. Additionally, certain derivatives have shown antimonoamineoxidase and antitumor activities, highlighting their potential in cancer therapy and the study of neurodegenerative diseases (Kabra, Chopde, & Wadodkar, 2011); (Markosyan et al., 2008).

Optical Characterization and Photodiode Applications

The compound's derivatives have been synthesized and characterized for their novel optical properties, which are utilized in photodiode applications. This application demonstrates the compound's importance in material science and engineering, particularly in the development of organic electronic devices. The detailed molecular, structural, and morphological characterizations of these compounds pave the way for their use in designing and manufacturing organic photodiodes, highlighting their potential in the field of optoelectronics (Elkanzi et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(6-methylquinazolin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-4-6-14(10-13)21-17-15-9-12(2)7-8-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFRPABFRKFROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)